9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid
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Overview
Description
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is a complex organic compound with the molecular formula C13H21NO5. It is characterized by a bicyclic structure that includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-carboxylic acid
- exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane
Uniqueness
Compared to similar compounds, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+ |
InChI Key |
NBKLDQPKXKJHSL-FGWVZKOKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O |
Origin of Product |
United States |
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